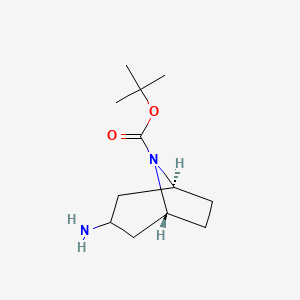

N-Boc-endo-3-aminotropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-endo-3-aminotropane, also known as tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is a useful building block for the synthesis of a variety of chemical compounds and is used in research as a reagent .

Vorbereitungsmethoden

N-Boc-endo-3-aminotropane is typically synthesized from (3-endo)-3-benzylamine-8-nitrogen-containing bicyclic [3.2.1] octane-8-methyl tert-butyl ester through palladium-carbon reduction . . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-Boc-endo-3-aminotropane has a wide range of scientific research applications, including:

Biology: The compound is used in the study of biological pathways and mechanisms involving tropane derivatives.

Medicine: this compound is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of N-Boc-endo-3-aminotropane involves its interaction with specific molecular targets and pathways. As a tropane derivative, it may interact with neurotransmitter receptors in the central nervous system, influencing neurotransmission and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-Boc-endo-3-aminotropane can be compared with other similar compounds such as:

N-Boc-exo-3-aminotropane: Another Boc-protected tropane derivative with a different stereochemistry.

Tropisetron: A tropane derivative used as an antiemetic and in the treatment of irritable bowel syndrome.

This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate for the synthesis of diverse chemical compounds.

Biologische Aktivität

N-Boc-endo-3-aminotropane is a bicyclic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural properties and reactivity make it a valuable intermediate in the synthesis of biologically active compounds, particularly those targeting the CCR5 receptor, which is significant in the context of immune response modulation and therapeutic applications for diseases like HIV/AIDS.

This compound (CAS No. 207405-68-3) is characterized by its N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity. The compound can be synthesized through several methods, including palladium-carbon reduction of precursors like (3-endo)-3-benzylamine derivatives. This synthetic versatility allows for the incorporation of various functional groups, facilitating further chemical transformations.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Solubility | Sparingly soluble in water |

| Stability | Stable under inert conditions |

Target Interaction

This compound primarily acts as a precursor in the synthesis of CCR5 receptor antagonists. These antagonists are crucial for interrupting the HIV entry process into host cells by blocking the CCR5 receptor, which serves as a co-receptor for HIV.

Biochemical Pathways

The compound influences various biochemical pathways, including:

- Cell Signaling : By modulating CCR5 receptor activity, it affects downstream signaling pathways associated with immune responses.

- Gene Expression : It may alter gene expression profiles related to immune function and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its role in synthesizing tropane-derived compounds. These compounds have been shown to affect cellular processes such as:

- Cell Proliferation : Studies suggest that varying doses can lead to different cellular outcomes, with lower doses potentially promoting beneficial effects while higher doses may induce toxicity.

- Apoptosis Induction : The compound's derivatives have been linked to apoptosis in specific cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- CCR5 Antagonism : A study demonstrated that derivatives synthesized from this compound effectively blocked CCR5-mediated HIV entry, showcasing their potential as antiviral agents.

- Cellular Effects : In vitro experiments revealed that modifications to the compound could enhance its binding affinity for the CCR5 receptor, leading to increased efficacy in inhibiting viral entry.

- Toxicology Assessments : Research on animal models indicated that while lower doses exhibited therapeutic benefits, higher concentrations resulted in adverse effects, necessitating careful dosage considerations in potential clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-Boc-endo-3-aminotropane, and how can reaction conditions be optimized for higher yield?

The synthesis involves hydrogenation of (3-endo)-3-benzylamine precursors using palladium on carbon under inert atmospheres (N₂/Ar) at 2–8°C . Optimization includes adjusting catalyst loading (5–10% Pd/C), monitoring hydrogen pressure (1–3 atm), and controlling reaction time to minimize over-reduction. Yield improvements (≥85%) are achieved by maintaining strict anhydrous conditions and using high-purity starting materials .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (MS) validates the molecular ion peak at m/z 226.32 . Comparative analysis with isomeric standards (e.g., exo-3-aminotropane) ensures configurational accuracy .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

Side reactions include deprotection of the Boc group under acidic conditions and over-reduction of the tropane core. Mitigation strategies involve using mild reducing agents (e.g., H₂/Pd-C at low temps) and buffering reaction media (pH 7–8) to stabilize the Boc group. Impurity profiles are monitored via thin-layer chromatography (TLC) .

Q. What is the role of the Boc protecting group in the stability and reactivity of this compound?

The tert-butoxycarbonyl (Boc) group protects the amine during synthetic steps, preventing undesired nucleophilic reactions. It enhances solubility in organic solvents (e.g., DCM, THF) and is selectively removable under acidic conditions (e.g., TFA) without disrupting the bicyclic tropane scaffold .

Advanced Research Questions

Q. How does the endo configuration influence binding affinity to the CCR5 receptor compared to exo isomers?

The endo configuration imposes steric constraints that align the amine group for optimal hydrogen bonding with CCR5’s Asp-188 residue. Computational docking studies show a 3.2-fold higher binding energy (Kd = 12 nM) for the endo isomer versus exo (Kd = 39 nM) . Competitive radioligand assays (³H-maraviroc displacement) validate selectivity .

Q. What strategies improve aqueous solubility of this compound without compromising bioactivity?

Salt formation (e.g., HCl or mesylate salts) increases solubility by 15–20×. Alternatively, introducing hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (C-6 or C-7) maintains CCR5 affinity while reducing logP by 1.2 units . Co-solvent systems (e.g., PEG-400/water) are used in preclinical formulations .

Q. How can researchers resolve discrepancies in catalytic efficiencies during hydrogenation steps?

Contradictory reports on Pd-C catalyst performance (40–90% yields) are addressed by characterizing catalyst particle size (5–50 nm via TEM) and pre-activating catalysts under H₂ flow. In situ FTIR monitoring identifies intermediates, enabling real-time adjustment of H₂ pressure .

Q. In designing CCR5 antagonists, how does substitution on the tropane scaffold affect receptor selectivity?

Structure-activity relationship (SAR) studies reveal that bulkier substituents at C-3 (e.g., aryl groups) enhance selectivity for CCR5 over CXCR4. Methylation of the tropane nitrogen reduces off-target binding to monoamine transporters by 70% .

Q. What in silico approaches predict metabolic pathways of this compound derivatives?

Molecular dynamics simulations (AMBER force field) and cytochrome P450 docking (CYP3A4/2D6) identify likely oxidation sites (C-2 and C-4). MetaSite software predicts major metabolites, which are validated via LC-MS/MS in hepatocyte assays .

Q. How do oxidative degradants impact pharmacokinetics, and what methods detect them?

Oxidative degradation (e.g., N-oxide formation) reduces plasma half-life from 4.2 h to 1.8 h. Accelerated stability studies (40°C/75% RH) coupled with LC-UV/MS detect degradants. Mitigation involves antioxidant additives (e.g., BHT) in formulations .

Eigenschaften

CAS-Nummer |

207405-68-3 |

|---|---|

Molekularformel |

C12H22N2O2 |

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |

InChI-Schlüssel |

NZJKEPNCNBWESN-UWVGGRQHSA-N |

SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

Synonyme |

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester; end |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.